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2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a methoxy group and a pyrrolidinylcarbonylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactionsFor instance, the Suzuki–Miyaura coupling reaction is often employed due to its mild conditions and high efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyrrolidinylcarbonylphenyl moiety can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.
Scientific Research Applications
2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonylphenyl moiety may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in medicinal chemistry.
Benzoic acid derivatives: Compounds such as 2-methoxybenzoic acid and 3-methoxybenzoic acid have similar core structures but differ in their substituents.
Uniqueness: 2-Methoxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and pyrrolidinylcarbonylphenyl moieties allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-17-15(8-5-9-16(17)19(22)23)13-6-4-7-14(12-13)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEXJPCZJNQXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692105 |
Source
|
Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-91-3 |
Source
|
Record name | 2-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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